3-CYCLOPENTYL-1-(4-PHENETHYLPIPERAZINO)-1-PROPANONE
Description
3-CYCLOPENTYL-1-(4-PHENETHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-18-8-4-5-9-18)22-16-14-21(15-17-22)13-12-19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZITYCSKNUDXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-(4-PHENETHYLPIPERAZINO)-1-PROPANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Attachment of the phenethyl group: This step involves the alkylation of the piperazine ring with phenethyl bromide or chloride.
Formation of the propanone moiety: This can be done by reacting the intermediate with cyclopentanone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or phenethyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-(4-PHENETHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenethylpiperazin-1-yl)propan-2-one: Similar structure but lacks the cyclopentyl group.
3-Cyclopentyl-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a phenethyl group.
Uniqueness
3-CYCLOPENTYL-1-(4-PHENETHYLPIPERAZINO)-1-PROPANONE is unique due to the presence of both the cyclopentyl and phenethyl groups, which may confer distinct pharmacological properties compared to its analogs.
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